4-Hydroxy-1,3-benzodioxole-5-carbaldehyde
Overview
Description
4-Hydroxy-1,3-benzodioxole-5-carbaldehyde, also known as Piperonal, is an organic compound commonly found in fragrances and flavors . It is structurally related to other aromatic aldehydes such as benzaldehyde and vanillin . The molecule has a molecular weight of 150.13 .
Synthesis Analysis
Piperonal can be prepared by the oxidative cleavage of isosafrole or by using a multistep sequence from catechol or 1,2-methylenedioxybenzene . Synthesis from the latter chemical is accomplished through a condensation reaction with glyoxylic acid followed by cleaving the resulting α-hydroxy acid with an oxidizing agent . Synthesis from catechol requires an additional step, Williamson ether synthesis using dichloromethane .Molecular Structure Analysis
The 4-Hydroxy-1,3-benzodioxole-5-carbaldehyde molecule contains a total of 19 bonds. There are 13 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aldehyde (aromatic), 1 aromatic hydroxyl, and 2 ethers (aromatic) .Chemical Reactions Analysis
Like all aldehydes, Piperonal can be reduced to its alcohol (piperonyl alcohol) or oxidized to give its acid (piperonylic acid) . Piperonal can be used in the synthesis of some pharmaceutical drugs including tadalafil, L-DOPA, and atrasentan .Physical And Chemical Properties Analysis
Piperonal appears as colorless crystals . It has a density of 1.337 g/cm³ . The melting point is 37 °C (99 °F; 310 K) and the boiling point is 263 °C (505 °F; 536 K) . It is soluble in water .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization : The compound has been used in synthesizing various derivatives for structural analysis. For instance, it was involved in the synthesis of ethyl 3-(1,3-benzodioxol-5-yl)acrylate, highlighting its utility in producing complex molecular structures (Zhang et al., 2007).
Crystal Structure Elucidation : It's been pivotal in elucidating crystal structures of various compounds. The compound forms part of the structural backbone in different crystalline materials, aiding in understanding molecular conformations (Asiri, Khan & Tahir, 2011).
Pharmaceutical and Chemical Synthesis
Pharmaceutical Intermediates : In pharmaceutical research, it serves as a precursor or intermediate in synthesizing various bioactive molecules. This role is crucial for developing new drugs and understanding their mechanisms (Hutchinson, Luetjens & Scammells, 1997).
Chemical Synthesis Optimization : It's used in the study of synthetic processes for novel compounds, including herbicides, indicating its role in agricultural chemistry (Chen Huan-you, 2011).
Advanced Material Development
Photoinitiators in Polymerization : The compound has been explored as a photoinitiator in radical polymerization, demonstrating its potential in materials science and polymer chemistry (Kumbaraci, Aydoğan, Talinli & Yagcı, 2012).
Molecular Electronics and Optoelectronics : Its derivatives are studied for their potential in electronic and optoelectronic applications, contributing to the development of novel electronic materials (Cole, Crank & Hai Minh, 1980).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-hydroxy-1,3-benzodioxole-5-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-3-5-1-2-6-8(7(5)10)12-4-11-6/h1-3,10H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUWHBYHOLXLFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)C=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1,3-benzodioxole-5-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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